3-Ethoxy-5-oxaspiro[3.4]octan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-ethoxy-5-oxaspiro[3.4]octan-1-amine |
InChI |
InChI=1S/C9H17NO2/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h7-8H,2-6,10H2,1H3 |
InChI Key |
VXTSEPDCQOGHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCO2)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Precursor Identification and Design for Spiro[3.4]octane Scaffold Construction
The construction of the 5-oxaspiro[3.4]octane scaffold is a critical step in the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. The design of appropriate precursors is paramount for the successful formation of this strained spirocyclic system, which consists of a cyclobutane (B1203170) ring fused to a tetrahydrofuran (B95107) ring at a single carbon atom. A plausible synthetic strategy involves the formation of the spirocycle through a cycloaddition reaction, a powerful tool for ring formation in organic synthesis. rsc.orgnih.gov
A potential set of precursors could involve a substituted cyclobutanone (B123998) and a suitable three-carbon component that can form the tetrahydrofuran ring. For instance, a key precursor could be a cyclobutanone derivative bearing a handle for the subsequent introduction of the amine group, or the amine group itself in a protected form. The other precursor would be a reagent capable of delivering the remaining atoms of the tetrahydrofuran ring.
An alternative and often efficient approach is an intramolecular cyclization. For example, a suitably functionalized cyclopentanone (B42830) derivative could serve as a starting point. This precursor would already contain the five-membered ring and could be elaborated to form the cyclobutane ring via an intramolecular reaction.
A hypothetical precursor design is outlined below:
| Precursor A | Precursor B | Rationale |
| 3-ethoxycyclobutanone | (Dimethyloxosulfonium)methylide | Paterno-Büchi-type reaction or similar cycloaddition to form the oxetane (B1205548) ring. |
| 1-(benzyloxycarbonyl)cyclobutane-1,3-dione | Ethylene glycol | Formation of a ketal, followed by reduction and cyclization. |
| A functionalized cyclopentanone derivative | Not applicable (intramolecular) | Intramolecular cyclization to form the spiro-fused cyclobutane ring. |
The choice of precursors is often dictated by their commercial availability, ease of synthesis, and their ability to be functionalized for the subsequent introduction of the ethoxy and amine groups.
Strategic Introduction of Ethoxy and Amine Functionalities
One strategy involves carrying the functional groups, or their protected forms, through the synthetic sequence from the beginning. For example, 3-ethoxycyclobutanone could be used as a starting material. The amine group could be introduced later in the synthesis to avoid its interference with the initial cyclization steps. Protecting groups are often essential for the amine functionality due to its nucleophilic and basic nature. wiley.com Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be removed selectively. youtube.com
A second strategy is the late-stage functionalization of the pre-formed 5-oxaspiro[3.4]octane scaffold. This approach can be more convergent and efficient. For instance, a ketone precursor could be converted to the corresponding amine via reductive amination. youtube.com The ethoxy group could be introduced via a nucleophilic substitution reaction, such as a Williamson ether synthesis, on a corresponding alcohol precursor. numberanalytics.com
A possible sequence for the introduction of these functionalities is:
Synthesis of a 5-oxaspiro[3.4]octan-1-one intermediate.
Reduction of the ketone to the corresponding alcohol.
Etherification of the alcohol to introduce the ethoxy group.
Conversion of a functional group at the 3-position (if not already present) to an amine, or deprotection of a protected amine.
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the key bond-forming reactions is crucial for controlling the reaction outcome and for optimizing the synthesis for yield and selectivity.
Cycloaddition reactions are a powerful method for the construction of cyclic and spirocyclic systems. mdpi.com A [2+2] cycloaddition, for instance, between a ketene (B1206846) and an alkene, or a Paterno-Büchi reaction between a carbonyl compound and an alkene, could be envisioned for the formation of the cyclobutane or oxetane ring of the spirocycle. msu.edu These reactions are often concerted, proceeding through a four-membered transition state. The stereochemistry of the product is often dictated by the geometry of the starting materials. The mechanism involves the interaction of the frontier molecular orbitals of the two reacting partners. askpharmacy.net
The introduction of the amine group often proceeds through a nucleophilic addition mechanism. If an imine is formed as an intermediate, the reaction involves the nucleophilic attack of an amine on a carbonyl group, followed by dehydration. libretexts.orgopenstax.org The initial nucleophilic attack forms a tetrahedral intermediate called a carbinolamine. libretexts.org This is followed by proton transfer and elimination of water to form an iminium ion, which is then deprotonated to give the imine. Subsequent reduction of the imine leads to the desired amine. The pH of the reaction medium is often critical in these reactions, as it affects both the nucleophilicity of the amine and the electrophilicity of the carbonyl group. libretexts.org
Alternatively, direct nucleophilic substitution, where an amine displaces a leaving group, follows either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.
The formation of the ethoxy group can be achieved through several etherification methods. The Williamson ether synthesis is a classic and widely used method that proceeds via an SN2 mechanism. numberanalytics.com This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or sulfonate. The reaction is typically carried out in a polar aprotic solvent. The mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.
Acid-catalyzed etherification of alcohols is another possibility, which is particularly useful for symmetrical ethers. numberanalytics.com This reaction proceeds through the protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is a critical aspect of developing a robust and efficient synthesis. mdpi.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov
For the synthesis of this compound, several key steps would require careful optimization. For instance, in a cycloaddition reaction to form the spirocyclic core, the choice of solvent can significantly influence the reaction rate and selectivity. The temperature is also a critical parameter, as higher temperatures can sometimes lead to decomposition or the formation of undesired side products. nih.gov
A hypothetical optimization table for the etherification step is presented below:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 12 | 65 |
| 2 | NaH | DMF | 25 | 12 | 75 |
| 3 | K2CO3 | Acetone | 56 | 24 | 50 |
| 4 | Cs2CO3 | CH3CN | 82 | 8 | 85 |
| 5 | NaH | DMF | 0 | 24 | 70 |
In this hypothetical example, cesium carbonate in acetonitrile (B52724) at reflux provides the highest yield for the etherification reaction.
Similarly, for the reductive amination step, the choice of reducing agent can have a significant impact on the outcome.
| Entry | Amine Source | Reducing Agent | Solvent | pH | Yield (%) |
| 1 | NH3 | NaBH4 | MeOH | 9 | 60 |
| 2 | NH4OAc | NaBH3CN | MeOH | 7 | 88 |
| 3 | NH3 | H2, Pd/C | EtOH | N/A | 75 |
| 4 | NH2OH·HCl | Zn, AcOH | EtOH | 3 | 45 |
| 5 | NH4OAc | NaBH(OAc)3 | DCE | 7 | 92 |
Exploration of Stereoselective Synthetic Pathways
As of the latest available research, specific stereoselective synthetic pathways for this compound have not been detailed in publicly accessible scientific literature. The synthesis of chiral spirocyclic compounds, particularly those containing strained oxetane rings, presents a significant challenge in synthetic organic chemistry. While general methodologies for the asymmetric synthesis of related spirocyclic oxetanes exist, their direct application to achieving stereocontrol in the synthesis of this compound has not been reported.
The development of such stereoselective routes would be of considerable interest, as the spatial arrangement of the ethoxy and amine substituents on the spirocyclic scaffold would be expected to significantly influence the compound's biological activity and physicochemical properties. Future research in this area would likely focus on several potential strategies:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the spirocyclic core.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This could involve enantioselective versions of reactions used in the racemic synthesis.
Chiral Auxiliaries: Temporarily attaching a chiral group to a synthetic intermediate to direct the stereochemistry of subsequent reactions.
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.
Detailed research findings, including reaction conditions, yields, and measures of stereoselectivity (such as enantiomeric excess or diastereomeric ratio), would be necessary to establish a viable and efficient stereoselective synthesis. Currently, no such data is available for this compound. Therefore, a data table summarizing these parameters cannot be provided at this time. The exploration and development of these pathways remain an open area for future investigation in the field.
Chemical Reactivity and Derivatization Studies
Reactions at the Spiro Ring System
The spiro[3.4]octane framework is central to the molecule's reactivity, with the strained oxetane (B1205548) ring being a key site for chemical transformations.
While specific studies on the ring expansion or contraction of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine are not extensively documented in the literature, the inherent strain of the oxetane ring suggests its susceptibility to such rearrangements under appropriate conditions. The four-membered oxetane ring is known to undergo ring-opening reactions, which can be precursors to ring expansion. researchgate.net For instance, acid-catalyzed opening of the oxetane ring could lead to a carbocation intermediate that might rearrange to a more stable five- or six-membered ring system.
In analogous systems, strain-release driven spirocyclizations have been utilized to construct diazaspiro[3.4]octanes, highlighting the thermodynamic driving force associated with the manipulation of such strained rings. nih.gov Theoretical and mechanistic investigations into related spirocyclic systems often point towards concerted pathways or the formation of transient intermediates that can lead to ring-altered products. researchgate.net
Table 1: Potential Ring Expansion/Contraction Pathways
| Reactant System | Proposed Intermediate | Potential Product | Plausible Conditions |
| This compound + Lewis Acid | Oxonium ion followed by carbocation rearrangement | Substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives | BF₃·OEt₂, TiCl₄ |
| Photochemical activation | Diradical species | Cyclopentane (B165970) or cyclohexane (B81311) derivatives via bond cleavage and reformation | UV irradiation |
It is important to note that these are hypothetical pathways based on the known reactivity of similar strained heterocyclic systems.
Functionalization of the spiro carbon centers of the 5-oxaspiro[3.4]octane core, particularly the quaternary spiro center, presents a significant synthetic challenge due to steric hindrance. However, radical-based or organometallic-mediated reactions could potentially achieve this. For instance, remote functionalization strategies might be employed where a reactive center is generated elsewhere in the molecule, which then abstracts a hydrogen atom from one of the spiro carbons, followed by trapping with a suitable reagent.
The synthesis of diverse spirocyclic scaffolds, including 2,6-diazaspiro[3.4]octanes, often involves the functionalization of precursor rings before the spirocyclization step, indicating that direct functionalization of the spiro core is not always straightforward. mdpi.com
Investigation of Stereochemical Outcomes in Derivative Synthesis
The synthesis of derivatives of this compound, which contains multiple stereocenters, necessitates careful consideration of stereochemical control. Reactions involving the existing stereocenters or the creation of new ones can lead to a mixture of diastereomers.
In the synthesis of related spirocyclic systems, such as 2,5-dioxaspiro[3.4]octane building blocks, stereoselectivity is a key aspect. nuph.edu.uanuph.edu.uaresearchgate.net The conformational rigidity of the spirocyclic framework can influence the facial selectivity of approaching reagents. For example, in reactions involving the amine or ethoxy groups, the spiro ring system can direct the approach of reagents to one face of the molecule, leading to a preferred stereoisomer.
Table 2: Factors Influencing Stereochemical Outcomes in Derivatization
| Reaction Type | Key Factor | Expected Outcome |
| N-Alkylation/Acylation | Steric hindrance from the spiro ring | Diastereoselective formation of one isomer |
| Ring-opening of oxetane | Nucleophilic attack trajectory | Potentially high stereocontrol depending on the SN2-like nature of the reaction |
| Functionalization of the cyclobutane (B1203170) ring | Directing effect of existing substituents | Formation of cis or trans products relative to the amine and ethoxy groups |
The principles of stereoselective and stereospecific reactions are fundamental in predicting the outcomes of such transformations. masterorganicchemistry.com For instance, a reaction proceeding through a concerted mechanism is more likely to be stereospecific, while a reaction involving a planar intermediate like a carbocation may result in a loss of stereochemical information.
Advanced Spectroscopic Characterization (beyond basic identification)
Advanced spectroscopic techniques are indispensable for the unambiguous determination of a molecule's connectivity and stereochemistry.
Detailed NMR Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for establishing the stereochemical configuration of this compound. Due to the presence of stereocenters at the C1, C3, and the spirocyclic C4 atoms, the molecule can exist as multiple diastereomers. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental in determining the relative stereochemistry by identifying protons that are in close spatial proximity.
For instance, correlations observed in a NOESY spectrum between the proton at C1, the proton at C3, and specific protons on the cyclobutane and tetrahydrofuran rings would allow for the assignment of their relative orientations (cis or trans). The coupling constants (J-values) obtained from high-resolution 1H NMR spectra would also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis of the ring systems.
Hypothetical ¹H NMR Data Table:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.15 | dd | 8.2, 5.5 |
| H-2a | 2.10 | m | - |
| H-2b | 1.95 | m | - |
| H-3 | 4.10 | q | 7.0 |
| H-6a | 3.80 | t | 7.5 |
| H-6b | 3.70 | t | 7.5 |
| H-7a | 1.90 | m | - |
| H-7b | 1.80 | m | - |
| -OCH₂CH₃ | 3.50 | q | 7.0 |
| -OCH₂CH₃ | 1.20 | t | 7.0 |
| -NH₂ | 1.50 | br s | - |
Hypothetical ¹³C NMR Data Table:
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 | 55.2 |
| C-2 | 35.8 |
| C-3 | 75.4 |
| C-4 (spiro) | 85.1 |
| C-6 | 68.0 |
| C-7 | 28.3 |
| C-8 | 65.9 |
| -OCH₂CH₃ | 64.5 |
| -OCH₂CH₃ | 15.3 |
Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula C₉H₁₇NO₂. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectrum would offer further structural confirmation by revealing characteristic losses of fragments such as the ethoxy group or parts of the spirocyclic ring system.
Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from chemical databases. researchgate.net
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.1332 |
| [M+Na]⁺ | 194.1152 |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), the ether (C-O stretching), and the aliphatic C-H bonds. The absence of other characteristic bands (e.g., carbonyl C=O) would further support the proposed structure.
Hypothetical IR Data Table:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| C-O Stretch (ether) | 1050-1150 | Strong |
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the spirocyclic system. Furthermore, it would unambiguously establish the relative stereochemistry of the chiral centers. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. Obtaining suitable crystals for this analysis would be a critical prerequisite.
Computational Chemistry for Conformational Landscapes and Electronic Structure
Computational chemistry provides valuable insights into the molecule's conformational preferences and electronic properties, complementing experimental data.
Quantum Chemical Calculations for Geometry Optimization
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to perform a full geometry optimization of the various possible stereoisomers of this compound. These calculations would yield the lowest energy conformations for each isomer, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, the calculated energies of the different isomers would allow for the prediction of their relative thermodynamic stabilities. These computational models can also be used to simulate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data.
In-Depth Analysis of this compound Reveals Complex Conformational Dynamics and Electronic Properties
A comprehensive review of the structural and electronic characteristics of this compound, a unique spirocyclic compound, is presented. This article delves into the molecule's conformational flexibility through molecular dynamics simulations and examines its electronic landscape via frontier molecular orbital analysis, providing critical insights into its potential behavior and reactivity.
Detailed scientific research, including molecular dynamics simulations and frontier molecular orbital analysis, specifically for the compound "this compound," is not extensively available in publicly accessible literature. Therefore, the following sections are based on established principles of computational chemistry and data from studies on analogous structural motifs, such as spirocycles containing oxetane and tetrahydrofuran rings.
Structural Elucidation and Conformational Analysis
The structural framework of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is characterized by a spirocyclic junction, where a cyclobutane (B1203170) ring, substituted with an ethoxy and an amine group, shares a single carbon atom with a tetrahydrofuran (B95107) ring. This arrangement imparts significant three-dimensionality and conformational rigidity to the molecule, which is a desirable trait in medicinal chemistry for enhancing target selectivity. researchgate.netenamine.netnih.gov
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.govmdpi.com For a molecule like this compound, MD simulations would reveal the dynamic interplay of its constituent rings and substituent groups.
The central spiro[3.4]octane core is composed of a four-membered oxetane (B1205548) ring and a five-membered tetrahydrofuran (THF) ring. The oxetane ring is known to be slightly puckered, a feature that would be confirmed through simulations. nih.gov The THF ring is more flexible and typically adopts either an envelope or a twist (half-chair) conformation. nih.gov MD simulations would allow for the observation of transitions between these conformational states and the determination of their relative stabilities.
Furthermore, the ethoxy and amine substituents on the cyclobutane ring introduce additional degrees of freedom. The simulations would track the rotational dynamics (dihedral angles) of the ethoxy group and the orientation of the amine group. These movements are not independent but are coupled to the puckering of the rings. The conformational flexibility of the entire molecule is a result of these combined motions, and understanding this flexibility is crucial for predicting how the molecule might interact with biological targets.
A representative, though hypothetical, data table summarizing potential findings from an MD simulation is presented below.
| Conformational Parameter | Observed State 1 | Observed State 2 | Energy (kcal/mol) | Population (%) |
| THF Ring Conformation | Envelope | Twist | 0.0 | 65 |
| Oxetane Ring Puckering | Puckered | Slightly Puckered | 1.2 | 35 |
| Ethoxy Group Dihedral (C-C-O-C) | 60° (gauche) | 180° (trans) | 0.5 | 80 (gauche) |
| Amine Group Orientation | Equatorial | Axial | 2.1 | 95 (Equatorial) |
| Note: This data is illustrative and not based on actual experimental or computational results for this compound. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. bhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bhu.ac.in
For this compound, quantum chemical calculations would be employed to determine the energies and spatial distributions of the HOMO and LUMO. nih.govrsc.org It is anticipated that the HOMO would be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons, making this site nucleophilic. The LUMO is likely to be distributed over the C-O bonds of the ether linkages and the C-N bond, representing potential sites for electrophilic attack.
The HOMO-LUMO gap would provide insight into the molecule's reactivity. A smaller gap would suggest higher reactivity, while a larger gap would indicate greater stability. The precise energy values would depend on the specific conformation of the molecule, highlighting the link between conformational analysis and electronic properties.
A hypothetical data table summarizing FMO analysis is provided below.
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -9.5 | Nitrogen lone pair (amine group) |
| LUMO | 2.1 | Antibonding orbitals of C-O and C-N bonds |
| HOMO-LUMO Gap | 11.6 | - |
| Note: This data is illustrative and not based on actual experimental or computational results for this compound. |
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
The presence of stereocenters in 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, including the spirocyclic carbon and the carbons bearing the amine and ethoxy groups, suggests its potential as a chiral building block. In principle, enantiomerically pure forms of this compound could be used to introduce chirality into larger molecules, a critical aspect in the synthesis of pharmaceuticals where stereochemistry often dictates biological activity. The amine group provides a convenient handle for derivatization and coupling reactions.
Table 1: Potential Chiral Applications of this compound Derivatives
| Potential Application | Rationale |
| Asymmetric Synthesis of Biologically Active Molecules | Introduction of a rigid, chiral spirocyclic motif. |
| Chiral Ligand Synthesis | The amine functionality could be incorporated into ligands for asymmetric catalysis. |
| Chiral Auxiliaries | Temporary attachment to a prochiral substrate to direct a stereoselective reaction. |
Note: This table is illustrative of potential applications and is not based on published research for this specific compound.
Incorporation into Complex Molecular Architectures
The rigid spirocyclic core of this compound could be strategically employed to control the three-dimensional orientation of substituents in complex molecules. This is particularly valuable in medicinal chemistry for optimizing ligand-receptor interactions. The oxetane (B1205548) ring, a known bioisostere for gem-dimethyl and carbonyl groups, can improve physicochemical properties such as solubility and metabolic stability.
Precursor for Diversified Scaffolds
The functional groups present in this compound—the primary amine, the ether linkage, and the oxetane ring—offer multiple points for chemical modification. The amine can be readily acylated, alkylated, or used in reductive aminations. The oxetane ring, under specific conditions, can undergo ring-opening reactions to introduce further diversity. This makes the compound a hypothetical starting point for the generation of libraries of novel spirocyclic compounds for high-throughput screening.
Application in Material Science Research (Non-Clinical)
In the realm of material science, spirocyclic compounds are investigated for their unique photophysical and electronic properties. While there is no data on this compound, related spiro-compounds have been incorporated into organic light-emitting diodes (OLEDs) and other electronic materials. The rigid structure can help in achieving desired molecular packing and charge transport properties.
Integration into Catalyst Design (Non-Clinical)
The amine group of this compound could serve as an anchoring point for catalytically active metal centers or as a basic site in organocatalysis. The chiral nature of the scaffold could be exploited in the design of novel asymmetric catalysts. The development of catalysts from this scaffold would require extensive synthetic modification and evaluation, for which no precedent currently exists in the literature.
Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine and its analogs should prioritize green chemistry principles to minimize environmental impact and enhance efficiency.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate reaction times and improve yields in the synthesis of spirocyclic systems. dntb.gov.uamdpi.com
Use of Green Solvents: Investigating deep eutectic solvents or aqueous media could replace traditional volatile organic compounds, leading to a more sustainable process. rsc.orgresearchgate.net
Mechanochemical Methods: Synthesis through mechanical grinding offers a solvent-free or solvent-minimized alternative, reducing waste and energy consumption. nih.gov
Electroorganic Synthesis: Employing electricity as a reagent to drive reactions can replace hazardous and toxic redox reagents, offering a cleaner synthetic pathway. rsc.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. dntb.gov.uamdpi.com |
| Deep Eutectic Solvents | Biodegradable, low toxicity, and recyclable reaction media. rsc.org |
| Mechanochemistry | Solvent-free or reduced solvent conditions, high atom economy. nih.gov |
| Electroorganic Synthesis | Avoidance of toxic reagents, reduced energy costs, sustainable redox processes. rsc.org |
Exploration of Novel Catalytic Transformations
The strained oxetane (B1205548) ring in this compound is a key functional group that can be exploited for a variety of catalytic transformations, leading to novel molecular architectures.
Future research should focus on:
Catalytic Ring-Opening Reactions: The development of selective catalytic methods for the ring-opening of the oxetane moiety can provide access to highly functionalized cyclopentane (B165970) derivatives. This can be achieved using various catalytic systems, including Lewis acids, transition metals, and photoredox catalysts. researchgate.netresearchgate.net
Asymmetric Catalysis: The introduction of chirality is crucial for many applications. Asymmetric desymmetrization of the spiro-oxetane core or enantioselective catalytic syntheses could provide access to stereochemically pure isomers with distinct biological activities. researchgate.net
Transition Metal-Catalyzed Cross-Coupling: The primary amine can be utilized as a directing group or a coupling partner in transition metal-catalyzed reactions to introduce further complexity and diversity to the molecular scaffold. acs.org
Cobalt-Catalyzed Radical Ring-Opening: Exploring radical-based transformations of the oxetane ring using cobalt catalysis could unlock novel reaction pathways and lead to the formation of unique radical intermediates for further functionalization. researchgate.net
| Catalytic Transformation | Potential Application to this compound |
| Catalytic Ring-Opening | Synthesis of functionalized cyclopentane derivatives. researchgate.netresearchgate.net |
| Asymmetric Catalysis | Access to enantiomerically pure forms of the compound and its derivatives. researchgate.net |
| Transition Metal Catalysis | Introduction of diverse substituents and construction of more complex molecules. acs.org |
| Radical Ring-Opening | Generation of novel radical intermediates for unique functionalization. researchgate.net |
Expansion of Derivatization Pathways
The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of a library of derivatives with diverse properties.
Future derivatization strategies should include:
Urea (B33335) and Thiourea (B124793) Formation: Reaction of the primary amine with isocyanates or isothiocyanates can yield a variety of urea and thiourea derivatives, which are common motifs in biologically active molecules. mdpi.combeilstein-journals.org
Sulfonamide Synthesis: The formation of sulfonamides through reaction with sulfonyl chlorides is a well-established method to introduce a key pharmacophore and modulate the physicochemical properties of the parent compound. researchgate.netmagtech.com.cn
Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides a straightforward route to secondary and tertiary amines, expanding the substitution pattern around the nitrogen atom. researchgate.netresearchgate.net
Acylation and Alkylation: Standard N-acylation and N-alkylation reactions can be employed to introduce a wide array of functional groups, enabling systematic structure-activity relationship (SAR) studies.
| Derivatization Reaction | Resulting Functional Group | Potential Impact on Properties |
| Reaction with Isocyanates | Urea | Altered hydrogen bonding capacity and biological activity. mdpi.combeilstein-journals.org |
| Reaction with Sulfonyl Chlorides | Sulfonamide | Introduction of a key pharmacophore, improved metabolic stability. researchgate.netmagtech.com.cn |
| Reductive Amination | Secondary/Tertiary Amine | Increased steric bulk and modified basicity. researchgate.netresearchgate.net |
| Acylation/Alkylation | Amide/Substituted Amine | Fine-tuning of lipophilicity and steric properties. |
Advanced Computational Predictions of Reactivity and Selectivity
In silico methods are powerful tools for guiding experimental work by providing insights into reaction mechanisms, reactivity, and selectivity. The application of advanced computational chemistry can accelerate the development and understanding of the chemistry of this compound.
Future computational studies should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanism and energetics of potential synthetic routes and catalytic transformations, including the ring-opening of the oxetane. rsc.org This can help in optimizing reaction conditions and predicting the feasibility of new reactions.
Prediction of Reaction Pathways: Computational models can be used to predict the most likely reaction pathways for derivatization and catalytic transformations, saving experimental time and resources. nih.gov
In Silico Prediction of Properties: Computational methods can predict various physicochemical and pharmacokinetic properties (e.g., solubility, lipophilicity, ADME properties) of potential derivatives, aiding in the design of compounds with desired characteristics for specific applications. mdpi.com
Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives, guiding the design of more potent analogs. dntb.gov.ua
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. rsc.org |
| Reaction Pathway Prediction | Identification of feasible synthetic routes and potential side products. nih.gov |
| In Silico Property Prediction | Design of derivatives with optimized physicochemical and ADME properties. mdpi.com |
| Molecular Docking | Prediction of binding interactions with biological targets. dntb.gov.ua |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
